molecular formula C16H20BrClN4O2 B14085539 (4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate

(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate

Cat. No.: B14085539
M. Wt: 415.7 g/mol
InChI Key: JPWVDYFZLWSGOU-UHFFFAOYSA-N
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Description

The compound “(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate” is a pyrrolo[2,3-d]pyrimidine derivative featuring a bromo and chloro substituent at positions 5 and 2, respectively. The pyrrolo-pyrimidine core is fused with a piperidine ring at position 7, further modified by a tert-butyl formate group.

Properties

Molecular Formula

C16H20BrClN4O2

Molecular Weight

415.7 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H20BrClN4O2/c1-16(2,3)24-15(23)21-6-4-10(5-7-21)22-9-12(17)11-8-19-14(18)20-13(11)22/h8-10H,4-7H2,1-3H3

InChI Key

JPWVDYFZLWSGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=CN=C(N=C32)Cl)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of Fragment A follows a well-established protocol from ChemicalBook.

Procedure :

  • Reagents : 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (20 g, 130 mmol), N-bromosuccinimide (NBS, 27.8 g, 156 mmol), DMF (300 mL).
  • Conditions : NBS added at 0°C under N₂, stirred at room temperature for 2 h.
  • Workup : Precipitation in ice/water, filtration, and vacuum drying.

Yield : 99% (30 g).
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 12.79 (br s, 1H), 8.86 (s, 1H), 7.90 (d, J = 2.5 Hz, 1H).
  • LC/MS (ESI) : m/z 231.95 [M+H]⁺.

Mechanistic Insights

Bromination occurs regioselectively at the 5-position due to the electron-deficient nature of the pyrrolopyrimidine ring. NBS acts as an electrophilic bromine source, with DMF stabilizing the transition state through polar aprotic solvation.

Preparation of 4-Functionalized Piperidine Derivatives

Tert-Butyl Formate Protection of Piperidine

The tert-butyl formate group is introduced via a two-step process adapted from CN115322143A:

Step 1: Formation of 4-Piperidinecarboxylic Acid Hydrochloride

  • Reagents : 4-Piperidinecarboxylic acid, concentrated HCl.
  • Conditions : 85–90°C, 0.3–0.5 MPa pressure for 4 h.
  • Yield : 93–95%.

Step 2: Esterification with Boc Anhydride

  • Reagents : 4-Piperidinecarboxylic acid hydrochloride, Boc₂O, 4-dimethylaminopyridine (DMAP).
  • Conditions : 50–60°C, 0.2–0.4 MPa pressure in THF/water (1:1).
  • Yield : 80–84%.

Key Optimization :

  • Pressure : Enhances solubility of intermediates, reducing reaction time.
  • Catalyst : DMAP accelerates Boc group transfer.

Coupling Strategies for Fragment Assembly

Nucleophilic Substitution at Piperidine’s 4-Position

The 7H-proton of pyrrolopyrimidine (pKa ~15–17) is deprotonated using NaH or LDA, generating a nucleophilic species that displaces a leaving group (e.g., bromide, mesylate) on the piperidine.

Procedure :

  • Reagents : 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1-Boc-4-bromopiperidine, NaH (2 eq), DMF.
  • Conditions : 0°C to room temperature, 12–24 h.
  • Workup : Aqueous extraction, column chromatography.

Challenges :

  • Regioselectivity : Competing reactions at piperidine’s 3-position require steric hindrance minimization.
  • Boc Stability : Boc group remains intact under basic conditions.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers an alternative route if the piperidine bears a boronic ester.

Hypothetical Procedure :

  • Reagents : 4-Boronopiperidine tert-butyl formate, 5-bromo-2-chloropyrrolo[2,3-d]pyrimidine, Pd(PPh₃)₄, K₂CO₃.
  • Conditions : 80°C, DME/H₂O.

Limitations :

  • Limited precedent for pyrrolopyrimidine boronic acids.
  • Risk of protodeboronation under harsh conditions.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Nucleophilic Substitution 60–70%* Simple setup, scalable Requires pre-functionalized piperidine
Suzuki Coupling 50–65%* Tolerance for sensitive functional groups Complex precursor synthesis

*Theoretical yields based on analogous reactions.

Industrial Scalability and Cost Considerations

  • Cost Drivers : Boc anhydride (~$200/kg), Pd catalysts (~$5,000/kg).
  • Solvent Recovery : DMF and THF can be recycled via distillation, reducing environmental impact.
  • Throughput : Nucleophilic substitution offers shorter cycle times (24 h) vs. cross-coupling (48 h).

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolo-Pyrimidine Derivatives

Core Modifications

  • 5-Bromo-4-chloro-7-cyclopentyl-pyrrolo[2,3-d]pyrimidine (3): Replaces the piperidine-tert-butyl formate group with a cyclopentyl ring.
  • 5-Bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine (7a) :
    Substitutes the piperidine with a methyl group, simplifying the structure but limiting opportunities for hydrogen bonding .

Substituent Variations

  • 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine :
    A pyridine-based analogue with a tert-butyldimethylsilyl (TBS) protecting group. The TBS group enhances lipophilicity but may reduce metabolic stability compared to the formate ester .

Pyrazolo-Pyrimidine Analogues

  • tert-Butyl 5-(biphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (152): Features a pyrazolo-pyrimidine core instead of pyrrolo-pyrimidine. The biphenyl group enhances π-π stacking interactions but increases molecular weight (MW = 556.13 g/mol vs. ~450 g/mol for the target compound) .
  • tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (174) :
    Incorporates an ethyl group and carbamoyl substituent. The ethyl group reduces steric hindrance compared to bromo/chloro substituents, while the carbamoyl enhances hydrogen-bonding capacity .

Piperidine/Carbamate-Functionalized Analogues

  • tert-Butyl (E)-4-((3-(4-(4-cyano-2,6-dimethylphenoxy)pyrimidin-5-yl)acrylamido)methyl)piperidine-1-carboxylate (15b): Shares the tert-butyl carbamate and piperidine moieties but lacks the pyrrolo-pyrimidine core. The acrylamido linker and cyano groups increase polarity (logP ~3.5), contrasting with the more lipophilic target compound .
  • tert-Butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate :
    Features a piperidine-carbamate group similar to the target compound but uses a pyrazolo-pyrimidine core. The absence of bromo substituents may reduce electrophilicity and reactivity .

Physical and Chemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Pyrrolo-pyrimidine 5-Br, 2-Cl, piperidinyl-tert-Bu ~450 (estimated) Bromo, chloro, formate High lipophilicity, moderate solubility
5-Bromo-4-chloro-7-cyclopentyl analogue (3) Pyrrolo-pyrimidine 5-Br, 4-Cl, cyclopentyl ~350 Bromo, chloro Lower solubility due to cyclopentyl
Compound 152 (pyrazolo-pyrimidine) Pyrazolo-pyrimidine 3-Br, biphenyl, pyridinylmethyl 556.13 Bromo, carbamate Enhanced π-π stacking
Compound 15b (diarylpyrimidine) Diarylpyrimidine Cyano, acrylamido, tert-Bu 607.29 Cyano, carbamate High polarity, melting point 271°C

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